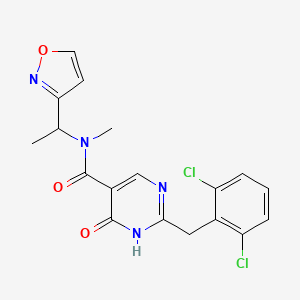

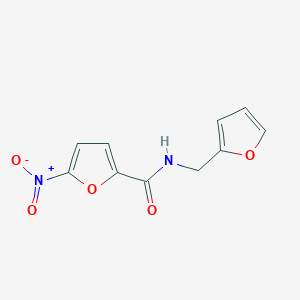

![molecular formula C17H25N7O2 B5553937 4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)

4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multi-step chemical reactions, utilizing starting materials such as benzisoxazoles, piperidine, and morpholine. For instance, Prasad et al. (2018) detailed the preparation and antiproliferative activity evaluation of a compound derived from piperidin-4-ylbenzo[d]isoxazole, highlighting the use of IR, 1H NMR, and LC-MS for structural characterization (Prasad et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies, revealing the crystalline nature and the conformation of the molecular rings. The structural analysis typically focuses on the ring conformations and intermolecular interactions, such as hydrogen bonding, which are crucial for the stability and biological activity of the molecules (Aydinli et al., 2010).

Scientific Research Applications

Synthesis and Chemical Behavior

- The synthesis and thermal behavior of related triazine derivatives have been investigated, showing the formation of oxazolo- or imidazo-sym-triazinones upon thermolysis, highlighting the chemical versatility and reactivity of similar compounds (Dovlatyan et al., 2010).

- Another study presented the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, suggesting the potential of these compounds in developing antimicrobial agents (Bektaş et al., 2010).

- Research on the microwave-assisted synthesis of 2-arylamino-2-imidazolines on a solid support underlines the efficiency of such methods in producing piperidin-4-ylmethyl and morpholin-4-ylmethyl derivatives, demonstrating the practicality of advanced synthesis techniques (Genç & Servi, 2005).

Potential Applications

- A study on carboxyl-functionalized task-specific ionic liquids, which can dissolve metal oxides and hydroxides, indicates the utility of related morpholine compounds in materials science, especially for metal processing and recovery (Nockemann et al., 2008).

- The electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives as corrosion inhibitors for steel in hydrochloric acid demonstrate the protective applications of similar compounds in industrial contexts (Yadav et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O2/c1-21-15(12-22-7-4-18-13-22)19-20-16(21)14-2-5-23(6-3-14)17(25)24-8-10-26-11-9-24/h4,7,13-14H,2-3,5-6,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXWLMRQSVUGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCN(CC2)C(=O)N3CCOCC3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

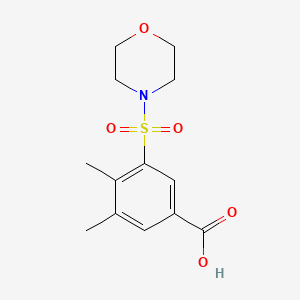

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

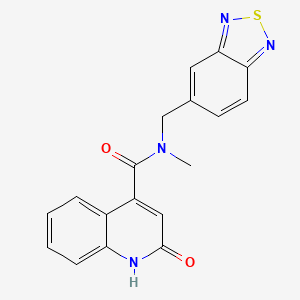

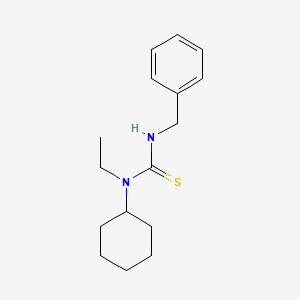

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

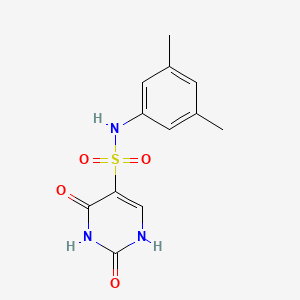

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)

![4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)